3-(6-Aminopyridin-2-yl)propanoic acid
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Overview
Description
3-(6-Aminopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and a propanoic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group is substituted with a propanoic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(6-Nitropyridin-2-yl)propanoic acid.
Reduction: 3-(6-Aminopyridin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-Aminopyridin-3-yl)propanoic acid: Similar structure but with the amino group at the 3-position.
3-(6-Nitropyridin-2-yl)propanoic acid: Similar structure but with a nitro group instead of an amino group.
3-(6-Hydroxypyridin-2-yl)propanoic acid: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
3-(6-Aminopyridin-2-yl)propanoic acid is unique due to the specific positioning of the amino and propanoic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(6-aminopyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-3H,4-5H2,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQBEHMIZQGWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570335 |
Source
|
Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153140-16-0 |
Source
|
Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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